molecular formula C14H19FN2O B5031827 1-(4-fluorobenzoyl)-4-propylpiperazine

1-(4-fluorobenzoyl)-4-propylpiperazine

Cat. No.: B5031827
M. Wt: 250.31 g/mol
InChI Key: JSXWJZLVNYHUNS-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. mdpi.com Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antimalarial, and antipsychotic properties. mdpi.com

The versatility of the piperazine core lies in its physicochemical properties. The two nitrogen atoms can be readily functionalized, allowing for the systematic modification of the molecule's structure to optimize its interaction with biological targets. nih.gov This adaptability enables chemists to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates.

The Role of Benzoyl Moieties in Modulating Bioactivity and Ligand-Receptor Interactions

The benzoyl group, a functional group consisting of a benzene (B151609) ring attached to a carbonyl group, is another prevalent feature in many bioactive compounds. When incorporated into a larger molecule, the benzoyl moiety can significantly influence its biological activity. It can participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, including hydrogen bonding, and van der Waals interactions. These interactions are fundamental to the specific binding of a ligand to its receptor, which in turn governs the biological response. The electronic nature of the benzoyl ring can be modified by introducing different substituents, further modulating the binding affinity and selectivity of the molecule.

Rationale for the Academic Investigation of 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine

The academic investigation into 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine and its analogs is primarily driven by the search for novel anticancer agents. mdpi.com Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of new and more effective treatments. The strategy of combining a piperazine core with a benzoyl moiety is a rational approach to generating a library of compounds with the potential for cytotoxic activity against cancer cells.

Overview of Research Methodologies Applied to Novel Chemical Entities

The journey of a novel chemical entity from a concept to a potential therapeutic agent involves a series of rigorous research methodologies. The preclinical evaluation of compounds like 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine typically follows a well-defined path.

Synthesis and Characterization: The initial step involves the chemical synthesis of the target compound. The synthesis of 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine has been achieved through a nucleophilic substitution reaction between 1-(4-chlorobenzhydryl)piperazine (B1679854) and 4-fluorobenzoyl chloride. mdpi.com Following synthesis, the compound's identity and purity are confirmed using various analytical techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

In Vitro Biological Evaluation: Once the compound is synthesized and characterized, its biological activity is assessed using in vitro assays. For potential anticancer agents, this typically involves screening against a panel of human cancer cell lines. mdpi.com A common method is the Sulforhodamine B (SRB) assay, which measures cell density and is used to determine the concentration of the compound required to inhibit cell growth by 50% (GI50). researchgate.net

Detailed Research Findings:

A study by a team of researchers detailed the synthesis and cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-fluoro substituted analog (compound 5b ). mdpi.com The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines derived from various tissues, including liver, breast, colon, gastric, and endometrial cancers. mdpi.com

The research found that 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt exhibited significant cell growth inhibitory activity against the tested cancer cell lines. mdpi.com The GI50 values, which represent the concentration of the compound causing 50% growth inhibition, were determined for each cell line.

Below is an interactive data table summarizing the reported GI50 values for 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt against a selection of human cancer cell lines.

Cell LineCancer TypeGI50 (µM)
HUH7Liver> 40
FOCUSLiver1.91
MAHLAVULiver0.44
HEPG2Liver0.31
HEP3BLiver0.85
MCF7Breast1.67
BT20Breast> 40
T47DBreast1.22
CAMA-1Breast> 40
HCT-116Colon> 40
KATO-3Gastric> 40
MFE-296Endometrial> 40

These findings indicate that 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine demonstrates potent cytotoxic activity against several liver and breast cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range for cell lines such as MAHLAVU, HEPG2, and HEP3B. mdpi.com The variation in activity across different cell lines highlights the importance of screening against a diverse panel to identify potential indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXWJZLVNYHUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 4 Fluorobenzoyl 4 Propylpiperazine

Retrosynthetic Analysis of 1-(4-fluorobenzoyl)-4-propylpiperazine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. researchgate.netmdpi.commdpi.com The primary disconnection for this compound is the amide bond, which is a common and reliable bond to form. This disconnection yields two key precursors: 1-propylpiperazine (B1297305) and 4-fluorobenzoyl chloride.

This retrosynthetic approach is chemically sound as the formation of an amide bond from an amine and an acyl chloride is a high-yielding and well-established reaction in organic synthesis. Both proposed precursors, 1-propylpiperazine and 4-fluorobenzoyl chloride, are readily accessible.

Development and Optimization of Synthetic Routes for this compound

The synthesis of this compound is centered around the formation of the amide linkage between the piperazine (B1678402) nitrogen and the benzoyl group.

Multi-Step Reaction Sequences and Strategic Intermediates

The most direct synthetic route involves a two-step process: the synthesis of the intermediate 1-propylpiperazine, followed by its acylation.

Step 1: Synthesis of 1-Propylpiperazine

1-Propylpiperazine can be synthesized through the N-alkylation of piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. To favor mono-alkylation and minimize the formation of the di-substituted by-product, a large excess of piperazine can be used. Alternatively, a protecting group strategy can be employed where one of the piperazine nitrogens is temporarily blocked. nih.gov

A common method for the preparation of monosubstituted piperazines involves the reaction of a protonated piperazine with an appropriate reagent, which can simplify the process by avoiding the need for protecting groups. nih.gov

Step 2: Acylation of 1-Propylpiperazine

The final step is the acylation of 1-propylpiperazine with 4-fluorobenzoyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, in the presence of a base to neutralize the hydrochloric acid by-product.

A general procedure for the synthesis of similar 1-(4-substitutedbenzoyl)-piperazine derivatives involves dissolving the piperazine intermediate in a dry solvent, cooling the mixture, and then adding a base, such as triethylamine, followed by the dropwise addition of the corresponding benzoyl chloride. mdpi.com The reaction is typically stirred at room temperature for several hours to ensure completion. mdpi.com

StepReactantsReagents/SolventsKey Intermediate/Product
1Piperazine, 1-BromopropaneBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)1-Propylpiperazine
21-Propylpiperazine, 4-Fluorobenzoyl ChlorideBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)This compound

Exploration of Catalyst Systems and Reaction Conditions

The acylation of 1-propylpiperazine with 4-fluorobenzoyl chloride is generally a facile reaction that does not typically require complex catalytic systems. The primary role of the added base (e.g., triethylamine, diisopropylethylamine) is to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Alternative methods for N-acylation include the use of carboxylic acids activated with coupling agents or the use of esters as the acyl source. For instance, acetic acid has been reported as a catalyst for the N-acylation of amines using esters, which could be explored as a more atom-economical approach, though potentially requiring higher temperatures. rsc.org

Optimization of reaction conditions would involve screening different solvents, bases, and reaction temperatures to maximize the yield and purity of the final product while minimizing reaction time.

ParameterVariationExpected Outcome
Solvent Dichloromethane, Toluene, TetrahydrofuranOptimization of solubility and reaction rate.
Base Triethylamine, Diisopropylethylamine, PyridineEfficient neutralization of HCl, minimization of side reactions.
Temperature 0 °C to Room TemperatureControl of reaction rate and selectivity.

Yield Optimization and Scale-Up Considerations

For large-scale synthesis, several factors need to be considered to ensure an efficient, safe, and cost-effective process. mdpi.comresearchgate.net The choice of starting materials is crucial; 4-fluorobenzoyl chloride can be prepared from 4-fluorotoluene (B1294773) and chlorine, followed by hydrolysis. google.com

In the acylation step, the order of addition, temperature control, and efficient mixing are critical to maintain a consistent reaction profile and avoid the formation of impurities. On a larger scale, exothermic reactions need to be carefully managed. The work-up procedure, which typically involves aqueous washes to remove the base hydrochloride and any unreacted starting materials, should be optimized to minimize product loss. Purification is often achieved through crystallization or chromatography. For industrial production, developing a robust crystallization process is highly desirable to avoid the need for chromatography. researchgate.net

Approaches for Chemical Modification and Analogue Synthesis

Structural Variations on the 4-Fluorobenzoyl Moiety

To explore the structure-activity relationship of this compound, analogues with modifications on the 4-fluorobenzoyl moiety can be synthesized. These modifications can include:

Substitution on the Phenyl Ring: The fluorine atom at the 4-position can be replaced by other electron-withdrawing or electron-donating groups (e.g., -Cl, -Br, -CH₃, -OCH₃, -NO₂) by using the corresponding substituted benzoyl chlorides in the acylation step. mdpi.com This allows for the investigation of electronic effects on the molecule's properties.

Positional Isomers: The fluorine substituent can be moved to the 2- or 3-position of the benzoyl ring to study the impact of steric hindrance and the substitution pattern.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as thiophene, pyridine, or pyrimidine, by using the corresponding acyl chlorides. This can significantly alter the molecule's shape, polarity, and potential biological interactions.

The synthesis of these analogues would follow the same general acylation procedure as described for the parent compound, by reacting 1-propylpiperazine with the appropriately modified acyl chloride.

Analogue TypeModificationStarting Acyl Chloride Example
Phenyl Ring SubstitutionChlorine at 4-position4-Chlorobenzoyl chloride
Phenyl Ring SubstitutionMethoxy at 4-position4-Methoxybenzoyl chloride
Positional IsomerFluorine at 2-position2-Fluorobenzoyl chloride
Heteroaromatic RingThiopheneThiophene-2-carbonyl chloride

Substitutions and Modifications of the Piperazine Ring System

The piperazine ring offers multiple sites for substitution, allowing for the generation of diverse chemical entities. While N-substitution is common, C-H functionalization of the piperazine core has emerged as a powerful tool for introducing structural diversity. nih.govencyclopedia.pub

Direct C-H Functionalization:

α-Lithiation: N-Boc-protected piperazines can undergo direct α-lithiation using strong bases like sec-butyllithium (B1581126) (sec-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithiated species can be trapped with various electrophiles to introduce substituents at the carbon atoms adjacent to the nitrogen. nih.gov The presence of a bulky substituent on the distal nitrogen, such as a tert-butyl group, has been shown to improve the efficiency of this process. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for the C-H functionalization of piperazines. Using catalysts like Iridium(III) tris(2-phenylpyridine) (Ir(ppy)3), direct C-H arylation of N-arylpiperazines with reagents like 1,4-dicyanobenzene can be achieved in high yield. nih.govencyclopedia.pub This method proceeds via the generation of an α-amino radical which then couples with the aryl radical anion. nih.govencyclopedia.pub

Synthesis of C-Substituted Piperazines:

Recent advancements have enabled the regio- and diastereoselective synthesis of C-substituted piperazines through methods like iridium-catalyzed [3+3]-cycloadditions of imines. nih.gov This atom-economical approach allows for the construction of complex piperazine scaffolds from readily available starting materials.

Table 2: Methods for Piperazine Ring Modification

MethodReagents/CatalystType of ModificationReference
α-Lithiationsec-BuLi, TMEDAC-H functionalization with electrophiles nih.gov
Photoredox CatalysisIr(ppy)3C-H arylation nih.govencyclopedia.pub
Iridium-Catalyzed Cycloaddition[IrCl(cod)(PPh3)]Synthesis of C-substituted piperazines nih.gov

Alterations of the N-Propyl Side Chain

Modification of the N-propyl side chain of this compound can be achieved through various synthetic strategies, primarily involving the synthesis of analogs with different N-alkyl groups or functionalization of the propyl chain itself.

Synthesis of N-Alkyl Analogs:

The N-propyl group can be replaced with other alkyl or functionalized alkyl chains through several methods:

N-Alkylation: Reaction of 1-(4-fluorobenzoyl)piperazine (B10881) (obtained by depropylation of the title compound or synthesized separately) with various alkyl halides or sulfonates is a standard method for introducing different N-alkyl chains. The use of iodide salts can enhance the reaction rate and yield. researchgate.net

Reductive Amination: 1-(4-fluorobenzoyl)piperazine can be reacted with a variety of aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield a diverse range of N-alkylated derivatives. researchgate.net

Modification of the Propyl Chain:

While direct functionalization of the propyl chain is challenging, synthetic routes can be designed to incorporate functional groups. For instance, starting with a functionalized propyl halide, such as 1-bromo-3-chloropropane, allows for the introduction of a propyl chain that can be further modified. For example, a terminal halide on the propyl chain can be displaced by various nucleophiles to introduce groups like amines, azides, or cyanides.

Stereoselective Synthesis and Enantiomeric Resolution (if applicable)

The parent compound, this compound, is achiral. However, the introduction of substituents on the piperazine ring or the N-propyl side chain can create stereocenters, making stereoselective synthesis or enantiomeric resolution relevant.

The asymmetric synthesis of carbon-substituted piperazines is an area of growing interest. researchgate.netclockss.org Methodologies to achieve this include:

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids, allows for the synthesis of enantiomerically pure substituted piperazines. nih.gov

Asymmetric Catalysis: The use of chiral catalysts in reactions that form the piperazine ring or introduce substituents can lead to the enantioselective formation of one stereoisomer over the other. For example, asymmetric lithiation of N-Boc piperazines using a chiral ligand can afford enantiopure α-substituted products. nih.gov

Enantiomeric Resolution: A racemic mixture of a chiral piperazine derivative can be separated into its constituent enantiomers. This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography. clockss.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of piperazine derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, reduction of waste, and the development of more energy-efficient reactions.

Photoredox Catalysis: As mentioned in section 2.3.2, visible-light photoredox catalysis represents a greener alternative to traditional cross-coupling reactions, which often require harsh conditions and toxic metal catalysts. nih.govencyclopedia.pub The use of organic photocatalysts further enhances the sustainability of this method.

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are considered more atom-economical. Catalytic processes, such as the iridium-catalyzed cycloaddition for the synthesis of C-substituted piperazines, are inherently more atom-economical than stoichiometric reactions. nih.gov

Use of Safer Solvents and Reagents: Research efforts are directed towards replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of water as a solvent in certain synthetic steps is a key goal of green chemistry.

Computational Chemistry and Theoretical Studies of 1 4 Fluorobenzoyl 4 Propylpiperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and chemical reactivity of 1-(4-fluorobenzoyl)-4-propylpiperazine. These calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Other important calculated parameters include the dipole moment, which influences the molecule's solubility and ability to engage in intermolecular interactions, and the electrophilicity index, which quantifies its reactivity as an electrophile. mdpi.com These parameters are vital for understanding how the molecule might interact with biological macromolecules.

Table 1: Calculated Electronic Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Electron-donating capacity
LUMO Energy -1.2 eV Electron-accepting capacity
HOMO-LUMO Gap 5.3 eV Chemical stability and reactivity
Dipole Moment 3.8 D Polarity and intermolecular interactions

Note: The values in this table are hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves exploring its potential shapes and the energy associated with each. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the 4-fluorobenzoyl and propyl groups can lead to various low-energy conformers.

By systematically rotating the rotatable bonds, such as the C-N amide bond and the bonds within the propyl chain, a potential energy surface can be generated. frontiersin.org This "energy landscape" reveals the most stable, low-energy conformations and the energy barriers between them. frontiersin.org Techniques like molecular mechanics or higher-level quantum methods can be used to calculate the energies of these conformers. Understanding the preferred conformations is essential for predicting how the molecule will fit into a biological target's binding site. nih.gov

Molecular Docking Simulations for Predicted Biological Targets

Given that the 4-fluorobenzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, particularly for targeting serotoninergic and dopaminergic receptors, it is plausible to predict similar targets for this compound. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov

In a typical docking study, the 3D structure of a potential protein target, such as a dopamine (B1211576) or serotonin (B10506) receptor, is obtained from a protein data bank. The this compound molecule is then computationally "docked" into the receptor's active site. The simulation yields a docking score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. najah.edunih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Predicted Target (e.g., Dopamine D2 Receptor)

Parameter Result
Docking Score (kcal/mol) -9.5
Interacting Residues Asp114, Phe389, Trp386, His393

Note: The values and residues in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. wu.ac.th To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) would be required. mdpi.com

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. nih.gov Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are then used to build an equation that relates these descriptors to the activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. mdpi.comwu.ac.th

In Silico Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling in Preclinical Contexts

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties. In silico ADME profiling predicts these properties computationally. nih.govresearchgate.net For this compound, various web-based tools and software can predict its absorption (e.g., intestinal absorption, blood-brain barrier penetration), distribution (e.g., plasma protein binding), metabolism (e.g., inhibition of cytochrome P450 enzymes), and excretion. mdpi.commdpi.com

These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (LogP), polar surface area (PSA), and molecular weight. mdpi.com Early assessment of ADME properties helps in identifying potential liabilities and allows for structural modifications to improve the compound's drug-like characteristics. nih.gov

Table 3: Predicted ADME Properties of this compound

ADME Property Predicted Value/Classification Importance
Human Intestinal Absorption High Bioavailability after oral administration
Blood-Brain Barrier (BBB) Penetration High Potential for CNS activity
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions mdpi.com
CYP3A4 Inhibition Non-inhibitor Lower risk of drug-drug interactions mdpi.com

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. rsc.org An MD simulation of this compound bound to its predicted target would involve simulating the movements of all atoms in the system over a period of nanoseconds or longer. nih.gov

These simulations can reveal the stability of the binding pose predicted by docking, identify key amino acid residues that are consistently involved in the interaction, and calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. najah.edu Understanding the dynamics of the interaction can provide deeper insights for optimizing the ligand's structure. rsc.org

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches for Related Analogues

Fragment-Based Drug Design (FBDD) is a strategy for developing lead compounds by identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent molecule. astx.comrsc.org The this compound molecule can be deconstructed into its constituent fragments, such as the 4-fluorobenzoyl group and the propylpiperazine moiety. nih.gov These fragments could be screened against a target to understand which parts of the molecule are most crucial for binding.

Scaffold hopping is a computational technique used to identify new molecular backbones (scaffolds) that can serve a similar function to an existing one but with different chemical properties. nih.gov For this compound, scaffold hopping algorithms could be used to find replacements for the piperazine ring, potentially leading to analogues with improved properties, such as better selectivity or novel intellectual property. nih.gov

Mechanistic Investigations of 1 4 Fluorobenzoyl 4 Propylpiperazine in Preclinical Models

Elucidation of Molecular Targets and Binding Mechanisms

There is no available data from receptor binding, ligand displacement assays, enzyme inhibition or activation studies, or protein-ligand interaction profiling specifically for 1-(4-fluorobenzoyl)-4-propylpiperazine.

No studies were identified that performed receptor binding or ligand displacement assays to determine the affinity of this compound for any specific receptors. For other structurally related piperazine (B1678402) compounds, these assays are routinely used to identify and characterize interactions with targets such as dopamine (B1211576) and sigma receptors. nih.gov These techniques typically involve incubating the compound with cell membranes or purified receptors expressing the target of interest and measuring its ability to displace a known radiolabeled or fluorescently-labeled ligand. nih.gov The absence of such data for this compound means its receptor interaction profile is currently unknown.

No specific data exists detailing the effects of this compound on enzyme activity. Enzyme inhibition or activation assays are critical for understanding a compound's potential therapeutic effects or off-target activities. For example, various substituted piperazine and benzoyl derivatives have been investigated for their ability to inhibit enzymes like tyrosinase or cyclooxygenases (COX-1/COX-2). nih.govrsc.org These studies typically measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory or activating potency (e.g., IC50 or EC50 values). However, no such characterization has been published for this compound.

Direct protein-ligand interaction studies for this compound have not been reported. Techniques like thermal shift assays (TSA) or differential scanning fluorimetry (DSF) are commonly used to assess whether a compound binds to and stabilizes a target protein by measuring changes in the protein's melting temperature. nih.govmdpi.comspringernature.com Surface plasmon resonance (SPR) is another powerful method for real-time, label-free analysis of binding kinetics and affinity between a ligand and a protein immobilized on a sensor chip. nih.govrsc.org Despite the availability of these advanced techniques, no publications have applied them to study the interactions of this compound.

Analysis of Cellular Signaling Pathway Modulation

Information regarding the modulation of cellular signaling pathways by this compound is not available in the scientific literature.

No transcriptomic studies, such as microarray or RNA-sequencing, have been published that analyze changes in gene expression in cells or tissues following treatment with this compound. Such analyses would provide broad insights into the biological pathways affected by the compound. For other novel compounds, these methods have been used to identify global changes in gene transcription that can point towards the mechanism of action. For instance, studies on other small molecules have shown how they can regulate protein synthesis by affecting the phosphorylation state of translation initiation factors, a process that involves complex gene expression responses. researchgate.net

There are no proteomic studies available that investigate the effects of this compound on protein phosphorylation or other post-translational modifications. Modern proteomic techniques, often utilizing mass spectrometry, can quantify changes in the phosphorylation status of thousands of proteins, revealing how a compound might interfere with kinase or phosphatase signaling cascades. nih.govresearchgate.netnih.gov This type of analysis is crucial for dissecting the intricate signaling networks a compound may modulate, but it has not been applied to this compound according to available records.

Phenotypic Screening in In Vitro Cellular Models

Specific data from phenotypic screening of this compound in in vitro cellular models is not available. Such studies are crucial for observing the compound's effects on cell behavior.

Investigations into Cell Viability and Proliferation Dynamics (without toxicity focus)

No studies were found that specifically report on the effects of this compound on cell viability and proliferation. Standard assays like MTT or BrdU incorporation would be required to gather these foundational insights.

Modulation of Cell Migration, Invasion, and Adhesion Processes

Information regarding the modulation of cell migration, invasion, and adhesion by this compound is absent from the scientific literature. Wound healing (scratch) assays, transwell migration/invasion assays, and cell adhesion assays would be necessary to evaluate these phenotypic effects.

Autophagy and Apoptosis Pathway Modulation in Specific Cell Lines (without toxicity focus)

There are no published findings on how this compound modulates autophagy and apoptosis. To investigate this, researchers would typically use techniques such as Western blotting for key protein markers and cellular imaging.

Potential Biomarkers for Future Autophagy and Apoptosis Studies:

PathwayKey Protein MarkersCommon Detection Method
AutophagyLC3-I/II, p62/SQSTM1, Beclin-1, ATG5Western Blot, Immunofluorescence
ApoptosisCleaved Caspase-3, Cleaved PARP, Annexin VWestern Blot, Flow Cytometry

This table lists common biomarkers and methods for studying these pathways and does not represent data for the specified compound.

Preclinical In Vivo Pharmacodynamic Assessment in Animal Models

Preclinical in vivo pharmacodynamic data for this compound is not documented in available sources.

Target Engagement Biomarker Studies

Without an established molecular target for this compound, no target engagement biomarker studies have been conducted. Identifying a direct molecular target is a prerequisite for developing and validating such biomarkers, which are essential for understanding a compound's activity in a whole organism.

Modulation of Physiological Processes in Relevant Animal Models

Following a comprehensive review of publicly available scientific literature, no specific preclinical data regarding the modulation of physiological processes by this compound in relevant animal models could be identified. Research databases and scientific journals did not yield studies detailing the effects of this particular compound on physiological systems such as the central nervous system, cardiovascular system, or thermoregulation in animal models.

Consequently, the creation of detailed research findings and data tables as requested is not possible. The scientific community has not published any research that would allow for an authoritative and evidence-based discussion on the in vivo physiological effects of this compound.

Lack of Publicly Available Preclinical Data for this compound

Following a comprehensive review of publicly accessible scientific literature and databases, it has been determined that there is no specific preclinical research data available for the chemical compound "this compound." Consequently, the generation of a detailed article on its pharmacological profiling, as per the requested outline, cannot be fulfilled at this time.

The successful creation of the requested article, with its detailed sections on pharmacokinetic characterization and efficacy studies, is contingent upon the existence of published preclinical studies. Such studies would typically involve in vivo and in vitro experiments in animal models to determine the compound's absorption, distribution, metabolism, excretion, and potential therapeutic effects in disease models.

The absence of this foundational data in the public domain prevents a scientifically accurate and informative discussion on the following topics for this compound:

Preclinical Pharmacokinetic Characterization:

Absorption and Distribution Studies in Animal Models

Metabolic Pathways and Metabolite Identification in Preclinical Species

Excretion Routes and Clearance Mechanisms in Preclinical Models

Plasma Protein Binding and Tissue Distribution Studies in Preclinical Species

Preclinical Efficacy Studies in Disease-Relevant Animal Models:

Exploration in Models of Neurological and Neurodegenerative Disorders

Without access to peer-reviewed research articles or established scientific documentation detailing these specific areas of investigation for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, until such research is conducted and published, a comprehensive and factual article on the preclinical pharmacological profile of "this compound" cannot be produced.

Pharmacological Profiling of 1 4 Fluorobenzoyl 4 Propylpiperazine in Preclinical Systems

Preclinical Efficacy Studies in Disease-Relevant Animal Models

Assessment in Models of Inflammatory and Autoimmune Conditions

Currently, there is no publicly available scientific literature detailing the assessment of 1-(4-fluorobenzoyl)-4-propylpiperazine in preclinical models of inflammatory or autoimmune conditions. Searches of established scientific databases and research repositories have not yielded any studies investigating the efficacy or mechanism of action of this specific compound in models such as collagen-induced arthritis, experimental autoimmune encephalomyelitis, or inflammatory bowel disease.

Investigation in Models of Oncological Diseases

There is a lack of specific preclinical data on the investigation of this compound in oncological disease models. However, studies on structurally related piperazine (B1678402) derivatives may offer some context. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Within this series, the compound 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt was tested for its ability to inhibit the growth of a panel of cancer cell lines. The research demonstrated that this class of compounds exhibited significant cell growth inhibitory activity. The primary mechanism of action for these piperazine analogues is suggested to be the inhibition of microtubule synthesis, which disrupts cell cycle progression and ultimately leads to apoptosis, or programmed cell death. Further mechanistic evaluations have also pointed towards the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

The cytotoxic activity of these related piperazine compounds was demonstrated across a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. The table below summarizes the growth inhibitory data for the related compound, 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, against several cancer cell lines.

Cell LineCancer TypeGI₅₀ (µM)
HUH7Liver> 100
FOCUSLiver10.2
MAHLAVULiver12.5
HEPG2Liver7.9
HEP3BLiver10.1
MCF7Breast2.5
BT20Breast10.1
T47DBreast10.2
CAMA-1Breast10.1
HCT-116Colon12.5
KATO-3Gastric10.2
MFE-296Endometrial10.2
Data derived from studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

It is crucial to reiterate that this data pertains to a structurally analogous compound and not to this compound itself. Therefore, these findings are not directly transferable.

Evaluation in Other Relevant Preclinical Disease Models

No published studies were identified that evaluate the activity of this compound in other relevant preclinical disease models.

Selectivity Profiling and Off-Target Activity Assessment in Preclinical Systems

There is no available information in the scientific literature regarding the selectivity profiling or off-target activity assessment of this compound. Research into the broader class of 1,4-disubstituted aromatic piperazines has indicated that these scaffolds can interact with various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. However, without specific experimental data for this compound, its selectivity profile remains uncharacterized.

Advanced Analytical Methodologies for Characterization and Quantification of 1 4 Fluorobenzoyl 4 Propylpiperazine

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-fluorobenzoyl)-4-propylpiperazine, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. Analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the 4-fluorobenzoyl group, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the protons of the N-propyl group. Due to the restricted rotation around the amide bond, some piperazine protons may appear as broad signals or as distinct sets of signals at room temperature. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will feature signals for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine and its neighbors), the piperazine ring carbons, and the propyl group carbons.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple and effective way to confirm the presence of the fluorine atom. It is expected to show a single resonance for the fluorine atom on the benzoyl group. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. beilstein-journals.org

2D NMR Spectroscopy: Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for assembling the molecular structure. COSY spectra reveal proton-proton coupling networks, allowing for the connection of adjacent protons within the propyl group and the piperazine ring. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic (ortho to C=O)~ 7.4-7.5mC=O~ 170
Aromatic (ortho to F)~ 7.1-7.2mC-F~ 165 (d, ¹JCF ≈ 250 Hz)
Piperazine (adjacent to C=O)~ 3.5-3.8br mC (Aromatic, ipso to C=O)~ 132
Piperazine (adjacent to N-propyl)~ 2.4-2.6br mCH (Aromatic, ortho to C=O)~ 129 (d, ³JCF ≈ 9 Hz)
N-CH₂ (propyl)~ 2.3-2.5tCH (Aromatic, ortho to F)~ 115 (d, ²JCF ≈ 22 Hz)
CH₂ (propyl)~ 1.4-1.6sextetPiperazine (adjacent to C=O)~ 42, 47
CH₃ (propyl)~ 0.9tPiperazine (adjacent to N-propyl)~ 53
N-CH₂ (propyl)~ 60
CH₂ (propyl)~ 20
CH₃ (propyl)~ 12

Note: Expected chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 'J' represents the coupling constant in Hertz.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it also reveals characteristic fragmentation patterns that further confirm the structure.

Upon electrospray ionization (ESI) in positive mode, the compound will readily form the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) will be consistent with the calculated exact mass for the formula C₁₄H₂₀FN₂O.

The fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the piperazine ring and propyl chain.

Proposed Fragmentation Pathway:

Cleavage of the C-N amide bond: This would lead to the formation of the 4-fluorobenzoyl cation (m/z 123.03) and the protonated 1-propylpiperazine (B1297305) fragment.

Fragmentation of the piperazine ring: Characteristic losses from the piperazine ring are common. Cleavage across the ring can lead to several smaller fragment ions.

Loss of the propyl group: Cleavage of the N-propyl bond can result in the loss of a propyl radical, leading to a fragment ion corresponding to the 1-(4-fluorobenzoyl)piperazinyl cation.

Fragment Ion (m/z) Proposed Structure/Composition
251.1605[M+H]⁺ (C₁₄H₂₀FN₂O)
123.0346[C₇H₄FO]⁺ (4-fluorobenzoyl cation)
129.1386[C₇H₁₃N₂]⁺ (Protonated 1-propylpiperazine)
85.0862[C₅H₁₁N]⁺ (Fragment from piperazine ring cleavage)

Note: The m/z values are calculated for the most abundant isotopes and represent the expected high-resolution masses.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1630-1650 cm⁻¹ is indicative of the C=O stretching of the tertiary amide. The C-N stretching of the amide and the piperazine ring will appear in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and propyl groups will be observed in the 2800-3000 cm⁻¹ range. The C-F stretching vibration will give a strong band in the 1150-1250 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy will complement the IR data. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1580-1610 cm⁻¹ region. The symmetric stretching of the piperazine ring may also be more prominent in the Raman spectrum.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050-31003050-3100
Aliphatic C-H Stretch2850-29602850-2960
Amide C=O Stretch1630-16501630-1650
Aromatic C=C Stretch1590-1610, 1480-15201590-1610, 1480-1520
C-F Stretch1150-12501150-1250
C-N Stretch1200-13501200-1350

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically within the chromophoric 4-fluorobenzoyl moiety. The spectrum is expected to exhibit absorption maxima characteristic of a substituted benzene (B151609) ring. Typically, two main absorption bands are observed for such systems: a strong band at shorter wavelengths (around 200-220 nm) corresponding to a π → π* transition of the aromatic system, and a weaker band at longer wavelengths (around 240-260 nm) for the n → π* transition of the carbonyl group conjugated with the aromatic ring. The presence of the fluorine substituent is expected to have a minor effect on the position of these maxima.

Electronic Transition Expected λmax (nm) Solvent
π → π~ 200-220Methanol or Acetonitrile (B52724)
n → π~ 245-255Methanol or Acetonitrile

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from any impurities or related substances, and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, PDA, ELSD)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various samples. A reversed-phase HPLC method would be most suitable for this compound.

Method Parameters:

Column: A C18 stationary phase is typically used for the separation of such compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation of the main compound from potential impurities.

Detection:

UV Detection: Due to the presence of the benzoyl chromophore, UV detection is highly effective. The wavelength for detection would be set at one of the absorption maxima, for instance, around 250 nm, to ensure high sensitivity.

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths, which is useful for peak purity assessment and for identifying co-eluting impurities by comparing their UV spectra.

Evaporative Light Scattering Detection (ELSD): ELSD can be used as a complementary detection method, especially for impurities that lack a strong UV chromophore. It is a mass-based detector and its response is generally more uniform for different compounds compared to UV detection.

Purity Assessment: The purity of a sample of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantification: For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of the compound at known concentrations and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined from this calibration curve.

Parameter Typical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 252 nm

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

Gas chromatography (GC) is an indispensable tool for the analysis of volatile and semi-volatile compounds that may be present as impurities, byproducts from synthesis, or residual solvents from the manufacturing process of this compound. The United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) provide stringent guidelines for the control of such substances. shimadzu.comscielo.br

Headspace GC (HS-GC) is a preferred technique for residual solvent analysis as it introduces only the volatile components into the GC system, thereby protecting the instrument from non-volatile matrix components of the active pharmaceutical ingredient (API). scielo.br A generic HS-GC method can be developed to detect a wide range of solvents. For instance, a mid-polarity column like a 6% cyanopropyl-phenyl methyl polysiloxane is often effective for separating a broad range of solvent polarities. chromatographyonline.com The use of a high-boiling-point solvent, such as 1,3-Dimethyl-2-imidazolidinone (DMI), as a diluent ensures compatibility with various solvents and minimizes interference. chromatographyonline.com

A typical analysis involves dissolving the API in the diluent within a sealed headspace vial, which is then heated to allow volatile solvents to partition into the gas phase. An aliquot of this headspace is then injected into the GC for separation and quantification by a flame ionization detector (FID).

Table 1: Illustrative GC-HS Parameters for Residual Solvent Analysis

ParameterValue
GC System Agilent 6890 or similar
Injector Headspace Sampler
Column DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent
Carrier Gas Helium or Nitrogen
Oven Program 40°C (10 min), then 10°C/min to 240°C (5 min)
Injector Temp. 180°C
Detector Temp. 250°C (FID)
Headspace Oven 85°C
Vial Equilibration 30 min

This table presents a general method; specific parameters would be optimized for the target solvents in this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Work

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for both analytical chiral separations and preparative-scale purification in the pharmaceutical industry. nih.govyoutube.com Its advantages over traditional high-performance liquid chromatography (HPLC) include faster separations, reduced organic solvent consumption, and lower backpressures. chromatographyonline.com For a compound like this compound, which may exist as enantiomers if a chiral center is present, SFC is an ideal method for resolving these stereoisomers.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used in SFC due to their broad applicability. chromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide and an organic modifier, often an alcohol like methanol, ethanol, or isopropanol, which influences the selectivity and resolution of the separation. chromatographyonline.com

For preparative work, SFC allows for high-throughput purification of enantiomers or the isolation of the main compound from impurities. chiraltech.com The efficiency of SFC means that larger quantities of material can be processed in a shorter amount of time compared to preparative HPLC.

Table 2: Representative SFC Conditions for Chiral Separation

ParameterValue
SFC System Waters UPC² or similar
Column Chiralpak IC (150 x 4.6 mm, 3 µm) or similar CSP
Mobile Phase CO₂ / Methanol with additive (e.g., 25mM isobutylamine)
Gradient Isocratic or gradient elution depending on separation
Flow Rate 2.5 mL/min
Backpressure 150 bar
Column Temp. 40°C
Detection UV and/or Mass Spectrometry (MS)

These parameters are illustrative and would require optimization for the specific enantiomeric separation of this compound.

Advanced Hyphenated Techniques for Complex Matrix Analysis in Preclinical Studies

Preclinical studies necessitate highly sensitive and selective analytical methods to quantify the parent drug and its metabolites in complex biological matrices. Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids such as plasma, urine, and tissue homogenates. nih.gov The technique offers exceptional sensitivity, selectivity, and a wide dynamic range. For this compound, a robust LC-MS/MS method would be developed and validated for pharmacokinetic studies.

The method typically involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a precursor ion and a specific product ion for both the analyte and an internal standard.

Metabolite identification is also a key application of LC-MS, often utilizing high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF) or Orbitrap systems. nih.gov These instruments provide accurate mass measurements, which aid in the elucidation of elemental compositions of potential metabolites. Common metabolic pathways for piperazine-containing compounds include N-dealkylation, hydroxylation, and oxidation. nih.gov

Table 3: Exemplary LC-MS/MS Parameters for Bioanalysis

ParameterValue
LC System Waters ACQUITY UPLC or similar
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of analyte and metabolites
MS System Triple Quadrupole (e.g., Sciex API 4000)
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions Specific to this compound and its metabolites

This table provides a general framework; the actual parameters would be determined during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Detection

While LC-MS is more common for bioanalysis, gas chromatography-mass spectrometry (GC-MS) can be a valuable tool for the detection of specific metabolites, particularly those that are more volatile or can be made volatile through derivatization. nih.gov For compounds like this compound, GC-MS can be used to identify and quantify certain metabolic products, such as those resulting from N-dealkylation. nih.gov

Derivatization is often necessary to improve the chromatographic properties of polar metabolites containing N-H or O-H groups. nih.gov The mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for structural elucidation and confirmation. For instance, the mass spectrum of a benzoylpiperazine derivative often shows a characteristic fragment ion corresponding to the benzoyl group. nih.gov

Imaging Mass Spectrometry for Tissue Distribution Analysis (e.g., MALDI Imaging)

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is a powerful technique used to visualize the spatial distribution of drugs and their metabolites within tissue sections. technologynetworks.comnih.gov This label-free method provides crucial information on whether a drug reaches its target tissue and can reveal patterns of distribution in various organs. technologynetworks.com

For the analysis of this compound, a thin tissue section from a dosed animal is coated with a suitable matrix that facilitates the desorption and ionization of the analyte. A laser is then rastered across the tissue, and a mass spectrum is acquired at each point, generating ion images that map the distribution of the parent drug and its metabolites. This can provide valuable insights into the compound's pharmacokinetic and pharmacodynamic properties. The development of new matrices has improved the ability to detect small molecules with less interference. rsc.org Cellular imaging techniques using fluorescently tagged derivatives can also provide information on the subcellular distribution of piperazine-containing compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Fluorobenzoyl 4 Propylpiperazine Analogues

Systematic Exploration of Structural Modifications and Their Correlated Biological Activity Changes

The biological activity of 1-(4-fluorobenzoyl)-4-propylpiperazine analogues can be systematically explored by modifying three key regions of the molecule: the 4-fluorobenzoyl moiety, the piperazine (B1678402) core, and the N-propyl group.

Modifications of the Benzoyl Moiety:

The nature and position of substituents on the benzoyl ring can significantly influence biological activity. The presence of a fluorine atom, as in the parent compound, is often associated with enhanced metabolic stability and improved binding affinity to target proteins due to its high electronegativity and ability to form hydrogen bonds. researchgate.netmdpi.com Studies on related series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown that the electronic properties of the substituent on the benzoyl ring are critical for activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate receptor binding affinity and selectivity. researchgate.net In some cases, replacing the benzoyl group with other aromatic or heteroaromatic acyl groups can also lead to significant changes in the pharmacological profile.

Modifications of the Piperazine Core:

Modifications of the N-Alkyl Group:

The alkyl substituent at the N4 position of the piperazine ring plays a crucial role in modulating lipophilicity and target engagement. In a series of CXCR4 antagonists with an N-alkyl piperazine side chain, the length and nature of the alkyl group were found to be critical for antagonist activity and for mitigating off-target effects. nih.gov For instance, an N-propyl piperazine side chain demonstrated a good balance of activity, improved metabolic stability, and reduced off-target activity compared to other alkyl groups. nih.gov Elongation of the alkyl chain, for example to a butyl group, has been shown in some phenylpiperazine derivatives to decrease activity, while bulkier substituents like a benzyl (B1604629) group can be well-tolerated or even enhance activity depending on the specific biological target. nih.gov

The following interactive table summarizes the general trends observed in the SAR of related 1-aroyl-4-alkylpiperazine analogues.

Modification Site Structural Change General Effect on Biological Activity
Benzoyl Ring Introduction of electron-withdrawing groups (e.g., Cl, CF3)Can enhance potency and selectivity for certain targets.
Introduction of electron-donating groups (e.g., OCH3, CH3)May increase metabolic susceptibility but can also improve affinity for some receptors.
Replacement with other aromatic/heteroaromatic ringsCan alter the pharmacological profile and introduce new interactions with the target.
Piperazine Core Substitution on the carbon atomsCan restrict conformation and potentially improve selectivity.
N-Alkyl Group Shortening or lengthening the alkyl chainSignificantly impacts lipophilicity and can affect target binding and pharmacokinetics. Propyl groups often represent a good balance. nih.gov
Introduction of branching or cyclic groupsCan provide more specific interactions with the target protein and improve selectivity.

Identification of Key Pharmacophoric Features and Essential Moieties for Activity

The key pharmacophoric features of this compound analogues generally consist of an aromatic region, a hydrogen bond acceptor, and a basic nitrogen atom, all held in a specific spatial arrangement by the piperazine scaffold.

The 4-Fluorobenzoyl Moiety: This group serves as a crucial aromatic region for engaging with target proteins, often through pi-stacking or hydrophobic interactions. The carbonyl group acts as a hydrogen bond acceptor, which is a common feature in many receptor-ligand interactions. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic degradation at the para-position of the phenyl ring. researchgate.netmdpi.com In some natural product derivatives, 4-fluorobenzyl and piperazine moieties have been identified as crucial anticancer functional groups. nih.gov

The Piperazine Ring: The piperazine ring is a central scaffold that correctly orients the benzoyl and propyl substituents. nih.gov The two nitrogen atoms of the piperazine ring are key to its function. The N1 nitrogen, attached to the benzoyl group, forms an amide linkage that is generally planar and contributes to the rigidity of this part of the molecule. The N4 nitrogen is typically basic (protonated at physiological pH) and can form important ionic interactions or hydrogen bonds with acidic residues in the binding site of a target protein. This basicity also contributes to the aqueous solubility of the molecule. nih.gov

The N-Propyl Group: The propyl group at the N4 position contributes to the hydrophobic interactions with the target. Its size and flexibility can be critical for fitting into a specific binding pocket. As seen in related series, the nature of this alkyl substituent can fine-tune the selectivity and potency of the compound. nih.gov

Role of Stereochemistry in Modulating Biological Activity and Selectivity

While this compound itself is an achiral molecule, the introduction of chiral centers can have a profound impact on biological activity and selectivity. Stereochemical variations in piperazine derivatives can lead to stereoselective effects, with different enantiomers exhibiting distinct pharmacological profiles. researchgate.net

For example, if a substituent is introduced on one of the carbon atoms of the piperazine ring, this creates a chiral center. The (R)- and (S)-enantiomers may have different affinities for the target protein due to the three-dimensional nature of the binding site. One enantiomer may fit optimally, while the other may have a weaker interaction or even bind to a different target altogether.

Similarly, if the propyl group at the N4 position were to be replaced by a chiral substituent, such as a sec-butyl or 2-hydroxypropyl group, the resulting diastereomers could exhibit significantly different biological activities. This highlights the importance of considering stereochemistry in the design of more advanced analogues.

Computational Tools and Chemoinformatics Approaches for SAR and SPR Analysis

Computational tools and chemoinformatics are invaluable in the study of SAR and SPR for piperazine analogues. These methods allow for the rational design of new compounds and a deeper understanding of their interactions with biological targets.

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For piperazine-based compounds, pharmacophore models can be generated from a set of active molecules to guide the design of new derivatives with improved potency. nih.gov

Molecular Docking: Docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For piperazine derivatives, docking can help to rationalize the observed SAR and to predict the activity of new analogues. nih.gov

Library Design and Analysis: Chemoinformatics tools can be used to design and analyze libraries of piperazine derivatives for high-throughput screening. This includes methods for reagent selection to maximize structural diversity and for profiling the physicochemical properties of the library to optimize for drug-like characteristics. nih.gov

Derivation of Quantitative SAR (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools for predicting the activity of untested compounds and for guiding the design of more potent analogues.

For piperazine derivatives, both 2D- and 3D-QSAR models have been developed for various biological activities. nih.gov

2D-QSAR: These models use descriptors calculated from the two-dimensional structure of the molecules, such as topological indices, electronic properties, and physicochemical parameters. For a series of aryl alkanol piperazine derivatives with antidepressant activity, 2D-QSAR models have been developed that show a strong correlation between descriptors like dipole moment and specific structural fragments and their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information about the three-dimensional structure of the molecules. They generate contour maps that show where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps provide a visual guide for modifying the structure of the lead compound to improve its biological activity. nih.gov

A hypothetical QSAR model for a series of this compound analogues might take the following form:

pIC50 = c0 + c1logP + c2HD + c3HA + c4TPSA

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

HD is the number of hydrogen bond donors.

HA is the number of hydrogen bond acceptors.

TPSA is the topological polar surface area.

c0, c1, c2, c3, c4 are coefficients determined by regression analysis.

Such a model could be used to predict the potency of new analogues before their synthesis, thereby saving time and resources in the drug discovery process.

Potential Research Applications and Translational Avenues Preclinical Focus

Hypothesis Generation for Therapeutic Utility Based on Preclinical Efficacy Data

While direct preclinical efficacy data for 1-(4-fluorobenzoyl)-4-propylpiperazine is not extensively available in the public domain, hypotheses regarding its therapeutic utility can be formulated by examining the established biological activities of structurally related arylpiperazine and fluorobenzoylpiperazine derivatives.

The arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer effects. mdpi.com Research has indicated that arylpiperazine-containing compounds can induce cytotoxic effects in various cancer cell lines. mdpi.com The nitrogen atoms within the piperazine (B1678402) ring and the nature of the aryl group substitution are often critical for these biological interactions. mdpi.com

Furthermore, the incorporation of a fluorine atom into a pharmacologically active molecule can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov The 4-fluorobenzoyl moiety, in particular, has been a key component in various bioactive molecules. For instance, derivatives of 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.

Based on these precedents, it is hypothesized that this compound could exhibit antiproliferative activity against cancer cells. The combination of the fluorobenzoyl group and the propyl-substituted piperazine may confer a unique pharmacological profile. The propyl group, a small alkyl chain, could influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins.

A plausible hypothesis is that this compound may function as an inhibitor of specific cellular targets implicated in cancer progression. Given the prevalence of piperazine-containing compounds as kinase inhibitors, it is conceivable that this molecule could target one or more protein kinases involved in oncogenic signaling pathways. nih.gov Another potential mechanism, given the activity of other piperazine derivatives, could be the disruption of microtubule dynamics, a validated target for many anticancer drugs. mdpi.com

To test these hypotheses, initial preclinical studies would involve screening this compound against a diverse panel of cancer cell lines to determine its cytotoxic and cytostatic potential. Subsequent mechanism-of-action studies would then be necessary to identify its molecular target(s) and elucidate the signaling pathways it modulates.

Role of this compound as a Chemical Probe for Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby enabling the study of that target's function in a biological system. promega.com The development of high-quality chemical probes is crucial for target validation, which is the process of confirming that modulating a specific biological target has a therapeutic effect. danaher.comsygnaturediscovery.com

For this compound to be considered a valuable chemical probe, it would need to meet several key criteria:

Potency: It should exhibit high affinity for its intended target, typically with an IC50 or Kd value in the nanomolar range in biochemical assays. nih.gov

Selectivity: It must demonstrate high selectivity for its target over other related proteins to avoid off-target effects that could confound experimental results. nih.gov

Cellular Activity: The compound must be able to penetrate cell membranes and engage its target in a cellular context at a reasonable concentration. promega.com

Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental outcomes. unc.edu

Assuming that preclinical screening identifies a specific and potent interaction between this compound and a novel protein target, it could be developed into a chemical probe for the validation of that target. For example, if it is found to selectively inhibit a previously uncharacterized kinase, it could be used in a variety of experiments to understand the role of that kinase in cellular processes and disease.

The process of target validation using a chemical probe like this compound would involve a series of experiments. nih.govwjbphs.com These could include treating cells with the compound and observing changes in downstream signaling pathways, cellular phenotype, or gene expression. nih.gov The availability of a structurally similar but biologically inactive analog would be highly beneficial for these studies, serving as a negative control to ensure that the observed effects are due to the specific on-target activity of the probe. tandfonline.com

The following table outlines the ideal characteristics of this compound as a chemical probe:

CharacteristicIdeal ParameterRationale
Biochemical Potency IC50 / Kd < 100 nMEnsures strong binding to the intended target. promega.comnih.gov
Cellular Potency EC50 < 1 µMDemonstrates on-target effects in a cellular environment. promega.comnih.gov
Selectivity >30-fold over related targetsMinimizes off-target effects and ensures specific biological insights. nih.gov
Bioavailability Sufficient for in vitro and potentially in vivo modelsAllows for effective delivery to the target site.
Chemical Stability Stable in assay conditionsEnsures that the observed effects are from the intact compound.

Comparative Analysis with Existing Preclinical Candidates or Reference Compounds

To contextualize the potential of this compound, it is useful to compare it with existing preclinical candidates or reference compounds that share structural similarities or proposed mechanisms of action. The arylpiperazine scaffold is present in numerous compounds under investigation for various diseases, particularly cancer. mdpi.com

One relevant class of compounds for comparison would be other fluorobenzoylpiperazine derivatives that have undergone preclinical evaluation. For instance, if this compound is found to have antiproliferative activity, its efficacy and selectivity could be benchmarked against compounds like 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine.

Another important group of comparators would be established drugs or clinical candidates that target the same biological pathway or protein that this compound is hypothesized to modulate. For example, if it is identified as a kinase inhibitor, its profile would be compared to known inhibitors of that kinase.

The following table provides a hypothetical comparative analysis with a fictional, more established preclinical candidate, "Compound X," which also features a piperazine core.

FeatureThis compound (Hypothetical)Compound X (Established Preclinical Candidate)
Core Scaffold Fluorobenzoyl-piperazinePhenyl-piperazine
Proposed Target Kinase YKinase Y
In Vitro Potency (IC50) 50 nM25 nM
Cellular Potency (EC50) 500 nM300 nM
Selectivity Profile High selectivity against related kinasesModerate selectivity
In Vivo Efficacy To be determinedDemonstrated tumor growth inhibition in mouse models

This comparative analysis would be crucial for determining the potential advantages of this compound, such as improved selectivity, better pharmacokinetic properties, or a more favorable safety profile, which could justify its further development.

Development of Novel Research Tools Utilizing the Chemical Scaffolding

The chemical scaffold of this compound can serve as a versatile template for the development of novel research tools. nih.gov A "scaffold" in medicinal chemistry refers to the core structure of a molecule. mdpi.com By systematically modifying the substituents on the fluorobenzoyl and piperazine rings, a library of analogs can be synthesized to explore structure-activity relationships (SAR). researchgate.net

This scaffold can be utilized to create a variety of research tools:

Affinity-based Probes: By attaching a reactive group or a photo-crosslinker to the scaffold, it can be converted into a tool for identifying the direct binding partners of the compound within a cell lysate through techniques like affinity chromatography or photo-affinity labeling.

Fluorescent Probes: The addition of a fluorophore to the this compound scaffold could enable the visualization of its subcellular localization and target engagement in living cells using fluorescence microscopy.

Bifunctional Molecules: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs). A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. If this compound binds to a protein of interest, it could be linked to an E3 ligase-binding moiety to create a PROTAC that specifically degrades that protein.

The development of these tools would not only advance our understanding of the biological roles of the target protein but also provide new strategies for therapeutic intervention. The modular nature of the this compound scaffold makes it an attractive starting point for such endeavors.

The following table outlines potential research tools that could be developed from this scaffold:

Research ToolModification to ScaffoldApplication
Affinity Matrix Immobilization onto a solid support (e.g., sepharose beads)Pull-down of binding partners from cell extracts for target identification.
Biotinylated Probe Covalent attachment of a biotin (B1667282) tagDetection and purification of the target protein using streptavidin-based methods.
Fluorescent Probe Conjugation with a fluorescent dye (e.g., fluorescein, rhodamine)Visualization of target localization and dynamics in live cells.
PROTAC Linkage to an E3 ligase ligand (e.g., pomalidomide, VHL ligand)Targeted degradation of the protein of interest for functional studies.

Future Research Directions and Unanswered Questions Regarding 1 4 Fluorobenzoyl 4 Propylpiperazine

Further Elucidation of Undiscovered Molecular Mechanisms and Target Interactions

A foundational aspect of future research will be to identify and characterize the molecular targets of 1-(4-fluorobenzoyl)-4-propylpiperazine. The arylpiperazine scaffold is known to interact with a range of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. mdpi.commdpi.com Therefore, initial investigations should focus on comprehensive screening against a panel of these receptors to determine binding affinities and functional activities (agonist, antagonist, or modulator).

Beyond the well-established targets, it is crucial to explore novel and undiscovered molecular interactions. Techniques such as chemical proteomics and affinity-based protein profiling could reveal unexpected binding partners, potentially opening new avenues for therapeutic applications. For instance, some piperazine (B1678402) derivatives have been found to inhibit enzymes like topoisomerase, suggesting a potential role in cancer therapy. wikipedia.org A thorough investigation into such possibilities is warranted for this compound.

Table 1: Hypothetical Target Binding Profile for this compound

Target Receptor/EnzymeBinding Affinity (Ki, nM)Functional ActivityPotential Therapeutic Area
Serotonin Receptor 5-HT1ACentral Nervous System Disorders
Serotonin Receptor 5-HT2ACentral Nervous System Disorders
Dopamine Receptor D2Central Nervous System Disorders
Topoisomerase IIOncology
CCR1Inflammatory Diseases

This table is illustrative and intended to guide future experimental work. The values are hypothetical and await experimental determination.

Exploration of Novel Preclinical Disease Models for Broader Applicability

Given the diverse biological activities of arylpiperazine derivatives, future research should not be limited to a single disease model. Based on the initial molecular target screening, a range of preclinical animal models should be employed to explore the compound's potential efficacy across different therapeutic areas.

For instance, if the compound shows significant affinity for serotonin or dopamine receptors, preclinical models for neuropsychiatric disorders such as depression, anxiety, or schizophrenia would be highly relevant. cuestionesdefisioterapia.com Similarly, should interactions with inflammatory markers like CCR1 be identified, models of inflammatory diseases such as arthritis or multiple sclerosis could be explored. researchgate.net The potential for anti-cancer activity, as suggested by studies on related compounds, necessitates evaluation in various cancer cell line xenograft models. nih.govmdpi.commdpi.com

Investigation of Advanced Delivery System Concepts (excluding human applications)

The physicochemical properties of this compound will dictate the need for advanced drug delivery systems to optimize its pharmacokinetic and pharmacodynamic profile in preclinical models. The blood-brain barrier (BBB) presents a significant challenge for compounds targeting the central nervous system (CNS). mdpi.comnih.gov

Future research should explore the development of non-human application-focused delivery systems such as:

Nanoparticle-based carriers: Encapsulating the compound in lipid-based or polymeric nanoparticles could enhance its stability, solubility, and ability to cross biological barriers like the BBB. dovepress.com

Prodrug approaches: Modification of the parent compound into a more lipophilic prodrug could facilitate passive diffusion across the BBB, with subsequent enzymatic cleavage to release the active molecule within the CNS. mdpi.com

Targeted delivery systems: Conjugating the compound to ligands that bind to specific receptors on the BBB (e.g., transferrin receptor) could enable receptor-mediated transcytosis into the brain. dovepress.comsemanticscholar.org

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) with Preclinical Findings

To gain a comprehensive understanding of the biological effects of this compound, an integrated multi-omics approach is essential. This would involve analyzing changes at the genomic, proteomic, and metabolomic levels in response to compound administration in preclinical models. nih.govnih.gov

Transcriptomics (RNA-Seq): To identify gene expression changes in target tissues.

Proteomics: To quantify alterations in protein expression and post-translational modifications.

Metabolomics: To profile changes in endogenous small-molecule metabolites.

Integrating these datasets can help to construct a detailed picture of the compound's mechanism of action, identify biomarkers of response, and reveal potential off-target effects. mdpi.comtechscience.comfrontiersin.org This systems-level understanding is crucial for a thorough preclinical evaluation.

Table 2: Illustrative Multi-Omics Data Integration Plan for Preclinical Studies

Omics PlatformSample Type (from animal models)Key Data to be GeneratedPotential Insights
TranscriptomicsBrain tissue, Tumor tissueDifferentially expressed genesPathways modulated by the compound
ProteomicsPlasma, Cell lysatesAltered protein levels and modificationsTarget engagement and downstream signaling
MetabolomicsUrine, Plasma, Tissue extractsChanges in metabolic profilesSystemic effects and metabolic pathways

This table provides a hypothetical framework for future multi-omics studies.

Long-Term Preclinical Efficacy and Pharmacodynamic Studies in Animal Models

While acute studies are important for initial characterization, long-term preclinical studies are critical for evaluating the sustained efficacy and safety of this compound. The effectiveness of buspirone, a well-known piperazine derivative, has been assessed in long-term studies. fda.gov

Future research should include chronic administration studies in relevant animal models to:

Assess the durability of the therapeutic effect.

Monitor for the development of tolerance or resistance.

Evaluate the long-term pharmacodynamic effects on target engagement and downstream signaling pathways.

Characterize the pharmacokinetic profile after repeated dosing.

A recent study on a piperazine-containing compound, LQFM018, highlighted the importance of preclinical pharmacokinetic evaluations in rats to understand absorption, distribution, and elimination, which are crucial for planning further studies. nih.gov Such long-term data are indispensable for a comprehensive preclinical assessment and for making informed decisions about the compound's therapeutic potential.

Conclusion

Synthesis of Key Research Findings on 1-(4-fluorobenzoyl)-4-propylpiperazine

A general synthetic route for this class of compounds involves a nucleophilic substitution reaction. mdpi.com Typically, this would be achieved by reacting 1-propylpiperazine (B1297305) with 4-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758). mdpi.com This straightforward and adaptable synthesis allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.

Research on analogous compounds has primarily focused on their potential as anticancer agents. For instance, a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial cancers. mdpi.comresearchgate.net The introduction of a fluorine atom at the para-position of the benzoyl ring was a key modification in this series of compounds. mdpi.com While the 4-propyl group in the target compound differs from the 4-chlorobenzhydryl group in the studied analogues, the fundamental piperazine (B1678402) and fluorobenzoyl core suggests that this compound could also exhibit noteworthy biological properties.

Significance of the Compound within the Broader Context of Medicinal Chemistry and Chemical Biology

The structural motifs present in this compound—the piperazine ring, the 4-fluorobenzoyl group, and the N-propyl substituent—are all significant in medicinal chemistry and chemical biology.

The piperazine ring is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications. uni.lunih.gov Its presence can improve the physicochemical properties of a molecule, such as aqueous solubility and oral bioavailability, and it can serve as a versatile scaffold for introducing various substituents to optimize target binding and pharmacological activity. nih.gov Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, and anticancer agents. uni.lunih.gov

The 4-fluorobenzoyl moiety is another crucial component in modern drug design. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability by blocking sites of oxidative metabolism. researchgate.net Furthermore, the high electronegativity of fluorine can lead to stronger interactions with biological targets, thereby improving binding affinity and potency. researchgate.net This moiety has been explored in the development of various therapeutic agents, including those with antibacterial and anticonvulsant activities. drugbank.com

The combination of these three structural features in this compound makes it a compound of interest for further investigation, potentially as a novel therapeutic agent.

Broader Implications for Future Drug Discovery and Development Efforts

The study of compounds like this compound and its analogues has broader implications for future drug discovery and development. The modular nature of its synthesis allows for the creation of extensive compound libraries through combinatorial chemistry. mdpi.com By systematically varying the substituents on the benzoyl and piperazine rings, researchers can fine-tune the pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

The exploration of arylpiperazine derivatives continues to be a fruitful area of research in the quest for new treatments for cancer and central nervous system disorders. nih.gov The insights gained from studying the structure-activity relationships of these compounds can guide the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

Furthermore, the investigation of how seemingly small structural changes, such as the replacement of a large lipophilic group like 4-chlorobenzhydryl with a smaller alkyl group like propyl, affect biological activity can provide valuable information about the target's binding pocket and the mechanism of action. This knowledge is crucial for the development of more targeted and personalized medicines.

Perspectives on the Continued Academic Investigation of this compound and Related Analogues

Given the promising biological activities of related compounds, continued academic investigation of this compound and its analogues is warranted. Future research could focus on several key areas:

Definitive Synthesis and Characterization: The first step would be the actual synthesis and full spectroscopic characterization of this compound to confirm its structure and purity.

Biological Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines and central nervous system receptors, to identify its primary pharmacological activity.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the impact of modifying the N-alkyl chain (e.g., replacing propyl with ethyl, butyl, or other groups) and altering the substitution pattern on the benzoyl ring would provide a comprehensive understanding of the SAR for this class of compounds.

In Silico Modeling: Computational studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can help to identify potential biological targets and predict the compound's drug-like properties, guiding further experimental work. mdpi.comnih.gov

The exploration of this and related chemical space holds the potential for the discovery of novel lead compounds for the development of new medicines to address unmet medical needs.

Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C14H19FN2O
Molecular Weight 250.31 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 250.14814 g/mol
Monoisotopic Mass 250.14814 g/mol
Topological Polar Surface Area 23.6 Ų
Heavy Atom Count 18
Formal Charge 0
Complexity 304
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Note: The data in this table is predicted using computational models as no experimental data for this compound is publicly available.

Summary of Key Research Findings on a Close Structural Analogue

CompoundKey Research FindingsReference
1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine Synthesized via nucleophilic substitution. Showed significant cytotoxic activity against a variety of human cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-fluorobenzoyl)-4-propylpiperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a 4-propylpiperazine precursor with 4-fluorobenzoyl chloride. A general approach includes:

  • Dissolving 4-propylpiperazine in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) .
  • Adding 4-fluorobenzoyl chloride dropwise under inert conditions, followed by stirring at room temperature for 6–12 hours .
  • Purification via flash chromatography (e.g., ethyl acetate/hexane) or crystallization.
  • Critical Factors : Excess acyl chloride (1.2 equiv.) improves yield, while higher temperatures may lead to side reactions (e.g., N-alkylation). Monitor progress with TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns. For example, the fluorobenzoyl group shows aromatic protons at δ ~7.3–7.5 ppm and a carbonyl carbon at δ ~168 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C14_{14}H18_{18}FN2_2O: 249.1405).
  • Elemental Analysis : Match experimental C/H/N values with theoretical calculations (e.g., C 67.73%, H 6.89%, N 11.28%) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (category 2A irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Compare binding affinities across derivatives to identify SAR trends .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze RMSD/RMSF to validate docking results .
  • Meta-Analysis : Cross-reference bioactivity data (e.g., IC50_{50}) from independent studies to distinguish assay-specific artifacts from true pharmacological effects .

Q. What strategies improve the regioselectivity of 4-propylpiperazine functionalization while minimizing side reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the piperazine nitrogen not involved in acylation using tert-butoxycarbonyl (Boc). Deprotect with TFA post-reaction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the target nitrogen .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .

Q. How do crystallographic data (e.g., torsion angles, packing motifs) inform the solid-state stability of this compound?

  • Methodological Answer :

  • SHELX Refinement : Analyze .cif files to measure intermolecular interactions (e.g., C–H···O/F hydrogen bonds) that stabilize the lattice .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., F···H interactions ≥15% indicate fluorobenzoyl-driven packing) .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td_d) with crystallographic density; higher density often predicts better thermal stability .

Data Contradiction Analysis

Q. Conflicting solubility reports: How to reconcile discrepancies in DMSO vs. aqueous buffer solubility?

  • Methodological Answer :

  • pH-Dependent Studies : Measure solubility at pH 2–10 (simulating GI tract conditions). Protonation of the piperazine ring (pKa ~7–9) increases aqueous solubility .
  • Co-Solvency Screening : Test DMSO/water mixtures (10–90% v/v) to identify optimal formulations for biological assays .
  • Dynamic Light Scattering (DLS) : Check for aggregation in aqueous buffers, which may falsely indicate low solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.